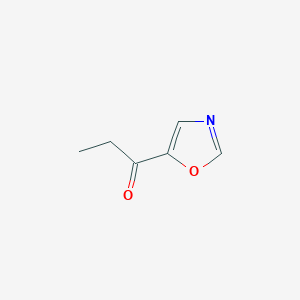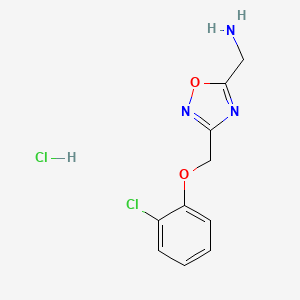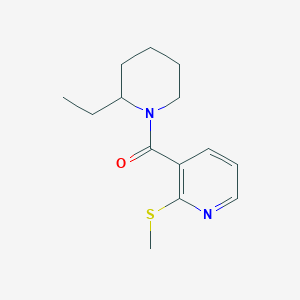![molecular formula C20H18Cl4N4OS B2493270 N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide CAS No. 389070-82-0](/img/structure/B2493270.png)
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide is a compound that likely exhibits specific physicochemical and biological properties due to its complex structure. This compound falls into a broader category of triazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azide-alkyne cycloaddition reactions, a class of reactions that form the 1,2,3-triazole ring from an azide and an alkyne. A related example is the synthesis of 4,5-dibromo-1H-1,2,3-triazole derivatives through various routes, including reactions with butyllithium leading to lithiated derivatives, which are then quenched with different reagents to introduce various substituents at specific positions on the triazole ring (Iddon & Nicholas, 1996).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of a bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, revealing the intermolecular interactions that stabilize the molecular conformation (Dong & Huo, 2009).
Chemical Reactions and Properties
Triazole derivatives undergo a variety of chemical reactions, reflecting their chemical properties. For example, the catalyst- and solvent-free synthesis of triazole-containing benzamides demonstrates the versatility of triazole chemistry in facilitating regioselective synthesis under mild conditions (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystal structure, can be significantly influenced by the nature of their substituents. The synthesis and analysis of isostructural thiazoles containing triazole units highlight how structural modifications affect crystallization and molecular conformation (Kariuki et al., 2021).
Chemical Properties Analysis
Triazole derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential as ligands in coordination chemistry. The study of tautomerism in 1,2,4-triazoles provides insights into the electronic effects of substituents on the triazole ring and their impact on chemical stability and reactivity (Buzykin et al., 2006).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Triazole derivatives have demonstrated significant efficiency in corrosion inhibition, particularly for mild steel in acidic environments. A study by Lagrenée et al. (2002) explored the corrosion inhibition properties of 4H-1,2,4-triazole derivatives, revealing their potential in protecting steel surfaces from corrosion in acidic media such as hydrochloric acid and sulfuric acid. These derivatives exhibit high inhibition efficiencies, making them valuable for industrial applications where corrosion resistance is critical (Lagrenée et al., 2002).
Antibacterial and Antifungal Properties
The synthesis of novel triazole compounds has been linked to antimicrobial activities. Research by Wang et al. (2010) on sulfanilamide-derived 1,2,3-triazole compounds highlighted their promising antibacterial potency against various bacterial strains. This suggests that N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide could potentially be explored for its antibacterial and antifungal applications, contributing to the development of new antimicrobial agents (Wang et al., 2010).
Agricultural Applications
Triazole derivatives have found applications in agriculture, serving as active ingredients in herbicides and fungicides. A study by Viste et al. (1970) on N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a compound with structural similarities, showcased its herbicidal activity on various grasses, indicating potential utility in agricultural settings for controlling unwanted vegetation while preserving desirable crops (Viste et al., 1970).
Catalysis and Synthesis
The triazole core structure is instrumental in catalysis and synthetic chemistry. Research into triazole compounds has revealed their utility as intermediates in the synthesis of complex molecules. For instance, Moreno-Fuquen et al. (2019) discussed the regioselective synthesis of benzamide derivatives via Fries rearrangement, demonstrating the versatility of triazole derivatives in facilitating chemical transformations (Moreno-Fuquen et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The development of new 1,2,4-triazole derivatives with improved properties is an active area of research. Future work could involve the synthesis and testing of new derivatives, including potentially “N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide”, to explore their potential as therapeutic agents .
Propiedades
IUPAC Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl4N4OS/c1-2-3-8-30-20-27-26-18(28(20)13-5-7-15(22)17(24)10-13)11-25-19(29)14-6-4-12(21)9-16(14)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAQNSYVADPJQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl4N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)
![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)
